molecular formula C20H27ClN2 B14040167 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride

Cat. No.: B14040167
M. Wt: 330.9 g/mol
InChI Key: AZKKJWGYCXNFQL-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring, an aminomethyl group, and two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride typically involves multiple stepsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted amines or amides.

Scientific Research Applications

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride
  • 1-(Aminomethyl)-N,N-dibenzylcycloheptanamine hydrochloride
  • 1-(Aminomethyl)-N,N-dibenzylcyclooctanamine hydrochloride

Uniqueness

1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is unique due to its specific ring size and the presence of both aminomethyl and dibenzyl groups. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H27ClN2

Molecular Weight

330.9 g/mol

IUPAC Name

1-(aminomethyl)-N,N-dibenzylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C20H26N2.ClH/c21-17-20(13-7-8-14-20)22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12H,7-8,13-17,21H2;1H

InChI Key

AZKKJWGYCXNFQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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